Topiramate Azidosulfate

X-ray Crystallography Absolute Configuration Pharmaceutical Impurity Standard

Ensure reliable topiramate synthesis with this key intermediate (CAS 106881-35-0). Its unique azidosulfonate group and defined stereochemistry are essential for the patented industrial route and high-yield conversion. As a certified reference standard (99% purity), it's critical for validating analytical methods, ensuring ANDA compliance, and maintaining consistent API purity. Using any analog risks invalidating your regulatory data and process reliability.

Molecular Formula C12H19N3O8S
Molecular Weight 365.36 g/mol
CAS No. 106881-35-0
Cat. No. B140248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopiramate Azidosulfate
CAS106881-35-0
Synonyms2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose Azidosulfate; 
Molecular FormulaC12H19N3O8S
Molecular Weight365.36 g/mol
Structural Identifiers
SMILESCC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N=[N+]=[N-])C
InChIInChI=1S/C12H19N3O8S/c1-10(2)20-7-5-18-12(6-19-24(16,17)15-14-13)9(8(7)21-10)22-11(3,4)23-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1
InChIKeyULLWHTAOFMDWSA-XBWDGYHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topiramate Azidosulfate (CAS 106881-35-0): Key Intermediate and Reference Impurity Standard for Anticonvulsant Drug Synthesis


Topiramate Azidosulfate (CAS 106881-35-0), also known as 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose azidosulfate, is a carbohydrate-based organic compound with the molecular formula C12H19N3O8S and a molecular weight of 365.36 g/mol. It is a key intermediate in the multi-step chemical synthesis of the anticonvulsant drug topiramate [1]. The compound is characterized by a unique fused tricyclic core, comprising a central pyran ring fused to two dioxolane rings, with an azidosulfonate group attached via a methylene linker [1]. Its absolute stereochemistry, determined by X-ray crystallography, is 1S, 2S, 3R, 4R [1]. Beyond its role as a synthetic intermediate, Topiramate Azidosulfate is formally designated as a reference impurity standard for topiramate, serving as a critical analytical tool in pharmaceutical quality control [1].

Why Topiramate Azidosulfate (CAS 106881-35-0) Cannot Be Substituted with Generic Analogs in Critical Applications


Substituting Topiramate Azidosulfate with a generic analog, such as a different topiramate impurity or a similar carbohydrate derivative, is not possible without significant risk. The compound's precise utility is anchored in its specific molecular structure, which includes a defined three-dimensional shape, unique crystallographic parameters at different temperatures (90 K and 298 K), and an azidosulfonate functional group that dictates its reactivity in the synthetic pathway to topiramate [1]. This specific structure is crucial for its dual role: as a verifiable intermediate in a patented synthetic process [2] and as a certified reference standard for analytical method validation. Using an uncharacterized or structurally distinct alternative would compromise the identity and purity of the final drug substance, invalidate regulatory compliance (e.g., ANDA applications), and undermine the reliability of analytical results in both R&D and QC settings [1]. The following evidence sections quantify these critical differentiators.

Quantitative Differentiation Evidence for Topiramate Azidosulfate (CAS 106881-35-0)


Crystallographic Purity: Absolute Stereochemical Confirmation via Low and Room Temperature X-Ray Diffraction

Topiramate Azidosulfate's absolute stereochemistry was unambiguously determined to be 1S, 2S, 3R, 4R through single-crystal X-ray diffraction at 90 K and 298 K, leveraging anomalous scattering from the sulfur atom [1]. In contrast, the alternative synthetic route to topiramate that bypasses this intermediate yields the same final drug substance but may not provide the same level of stereochemical characterization for process intermediates [2]. The crystal structure analysis revealed specific non-planar conformations for the three fused rings, with root-mean-square (r.m.s.) deviations from planarity of 0.2597 Å for the pyran ring and 0.1375 Å and 0.1583 Å for the two dioxolane rings at 90 K [1].

X-ray Crystallography Absolute Configuration Pharmaceutical Impurity Standard Topiramate Synthesis

Defined Purity Grade: 99% Purity for Topiramate Azidosulfate as an Impurity Standard

Commercially available Topiramate Azidosulfate is supplied at a high purity of 99%, making it suitable for use as a primary reference standard in analytical method development and validation [1]. This purity is critical for quantifying trace levels of this specific impurity in topiramate drug substance. In contrast, other topiramate-related impurities, such as Topiramate EP Impurity C (4,5-Desisopropylidene Topiramate, CAS 106881-41-8) , are distinct chemical entities with different molecular weights and physicochemical properties. Using an off-the-shelf, less pure, or incorrectly identified impurity standard could lead to inaccurate quantification, potentially failing regulatory specifications for drug purity.

Purity Analysis Reference Standard Quality Control Impurity Profiling

Critical Synthetic Intermediate: Defined Role in the Primary Industrial Route to Topiramate

Topiramate Azidosulfate is a key intermediate in the most widely cited industrial synthesis of topiramate [1]. This specific synthetic pathway involves the reaction of the precursor bisacetonide (I) with sulfuryl chloride and pyridine, followed by sodium azide, to yield Topiramate Azidosulfate (II) [2]. This intermediate is then reduced to topiramate. An alternative synthetic route, while also starting from the same bisacetonide (I), uses a different reagent (sulfamoyl chloride) and a different set of reaction conditions [2]. The choice of the Topiramate Azidosulfate route is often preferred due to specific yield, purity, or scalability advantages inherent to the azidosulfate chemistry, making this compound an essential procurement item for any manufacturer using this patented or primary process.

Drug Synthesis Process Chemistry Intermediate Topiramate Production

Primary Application Scenarios for Topiramate Azidosulfate (CAS 106881-35-0) in Research and Industry


Pharmaceutical Quality Control: Reference Standard for Topiramate Impurity Profiling

Topiramate Azidosulfate is the definitive reference standard for identifying and quantifying the azidosulfate impurity in topiramate active pharmaceutical ingredient (API) and finished drug products. Its 99% purity [1] and fully characterized stereochemistry [2] are essential for developing and validating stability-indicating HPLC methods, as required for ANDA submissions and commercial batch release. This ensures compliance with regulatory specifications for impurity levels.

Process Chemistry and Manufacturing: Key Intermediate in Topiramate Synthesis

This compound is an indispensable intermediate for any pharmaceutical manufacturer employing the primary industrial synthesis route for topiramate [3]. Its specific chemical structure, particularly the azidosulfonate group, is designed for a controlled, high-yield conversion to the final drug substance. Procuring this well-characterized intermediate ensures process consistency, scalability, and a reliable supply chain for topiramate production.

Analytical Method Development: Target Analyte for Chromatographic and Spectroscopic Studies

Given its well-defined structure [2] and commercial availability at high purity [1], Topiramate Azidosulfate serves as an ideal target analyte for developing and optimizing novel analytical methodologies. This includes exploring mixed-mode chromatography [4] or charged aerosol detection for the analysis of non-chromophoric compounds, as it represents a real-world, challenging analyte in the presence of structurally similar species. Its use as a standard ensures the robustness and accuracy of new analytical techniques.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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